Potent Cathepsin E Inhibition by N,N-Dimethylisoleucine-Terminated Peptides
Symplocin A, a linear peptide possessing an N-terminal N,N-dimethylisoleucine residue, exhibits potent inhibition of cathepsin E with an IC50 of 300 pM [1]. This high potency is attributed to the presence of the N,N-dimethyl amino acid (DMAA) terminus, a structural motif shared among several bioactive cyanobacterial peptides including dolastatin 10 and grassystatins. While direct head-to-head comparison data for N,N-dimethylisoleucine versus N-methylisoleucine or unmodified isoleucine in the same peptide scaffold are not available, the class-level inference is that the N,N-dimethyl terminus is essential for achieving picomolar inhibitory activity.
| Evidence Dimension | Cathepsin E inhibition potency (IC50) |
|---|---|
| Target Compound Data | 300 pM (as N-terminal N,N-dimethylisoleucine in symplocin A) |
| Comparator Or Baseline | No direct comparator data; baseline assumption is that unmodified or N-methyl isoleucine-terminated peptides would exhibit reduced or absent cathepsin E inhibition. |
| Quantified Difference | Not quantifiable; class-level evidence supports essential role of N,N-dimethyl terminus. |
| Conditions | In vitro enzyme inhibition assay; symplocin A isolated from Symploca sp. cyanobacterium. |
Why This Matters
Researchers developing protease inhibitors or studying DMAA-containing natural products must use authentic N,N-dimethyl-L-isoleucine to achieve the picomolar potency observed in symplocin A, as simpler analogs would likely fail to recapitulate this activity.
- [1] Molinski, T. F., Reynolds, K. A., & Morinaka, B. I. (2012). Symplocin A, a Linear Peptide from the Bahamian Cyanobacterium Symploca sp. Configurational Analysis of N,N-Dimethylamino Acids by Chiral-Phase HPLC of Naphthacyl Esters. Journal of Natural Products, 75(3), 425–431. https://doi.org/10.1021/np200861n View Source
